molecular formula C10H5F4NO B2705246 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol CAS No. 693818-12-1

8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Cat. No.: B2705246
CAS No.: 693818-12-1
M. Wt: 231.15
InChI Key: IPFIPNUNQNLNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Fluoro-7-(trifluoromethyl)quinolin-4-ol” is a chemical compound with the molecular formula C10H5F4NO . It has a molecular weight of 231.15 . The IUPAC name for this compound is 8-fluoro-7-(trifluoromethyl)-4(1H)-quinolinone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H5F4NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.15 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, showcasing their potential in developing fluorescent materials due to enhanced quantum yields compared to the parent tris(8-hydroxyquinolinato)aluminum(III) complex. These derivatives, including compounds with strong fluorescence emission, were investigated using spectroscopic methods and density functional theory (DFT) calculations, revealing significant contributions of aryl substituents to the frontier molecular orbitals (FMOs) (Suliman et al., 2014).

Antimicrobial Activity

Research into the antibacterial activity of 4-quinolone-3-carboxylic acid derivatives with a trifluoromethyl group as a novel N-1 substituent highlighted the synthesis of novel 1-trifluoromethyl-4-quinolone derivatives. Among these, certain compounds exhibited antibacterial activity comparable to norfloxacin against various bacteria, demonstrating the potential of the trifluoromethyl group in enhancing antibacterial properties (Asahina et al., 2005).

Photophysical Properties

The study on Schiff bases based on 7-hydroxyquinoline provided insights into their spectral properties, indicating their potential as bistable switches due to the presence of tautomeric forms and the ability to undergo excited state intramolecular proton transfer (ESIPT). These properties make them suitable for various applications, including as optical materials (Georgiev et al., 2021).

Coordination Chemistry and AIEE

The coordination-directed stacking and aggregation-induced emission enhancement (AIEE) of Zn(II) Schiff base complexes were explored, with findings showing that certain complexes exhibit weak fluorescence in solution but enhanced fluorescence upon aggregation. This behavior, attributed to the restriction of ESIPT processes and the J-aggregates stacking, underscores the application of these complexes in sensing and imaging technologies (Wang et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

8-fluoro-7-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8-6(10(12,13)14)2-1-5-7(16)3-4-15-9(5)8/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIPNUNQNLNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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